molecular formula C10H16BNO3 B3060241 2-Butoxy-5-methylpyridine-3-boronic acid CAS No. 2096330-20-8

2-Butoxy-5-methylpyridine-3-boronic acid

Cat. No.: B3060241
CAS No.: 2096330-20-8
M. Wt: 209.05
InChI Key: CZLJBFIYFSIFEU-UHFFFAOYSA-N
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Description

2-Butoxy-5-methylpyridine-3-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which enhances its reactivity and utility in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of 2-Butoxy-5-methylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional mildness and functional group tolerance, suggesting that it can perform effectively under a wide range of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-methylpyridine-3-boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the reaction. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butoxy-5-methylpyridine-3-boronic acid is unique due to its butoxy and methyl substituents, which can influence its reactivity and solubility. These substituents can enhance its performance in specific reactions compared to other boronic acids .

Properties

IUPAC Name

(2-butoxy-5-methylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-3-4-5-15-10-9(11(13)14)6-8(2)7-12-10/h6-7,13-14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLJBFIYFSIFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238956
Record name Boronic acid, B-(2-butoxy-5-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096330-20-8
Record name Boronic acid, B-(2-butoxy-5-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-butoxy-5-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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